2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one
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Overview
Description
2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one is a complex organic compound that belongs to the class of piperidine derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent under basic conditions to form the 2-fluorophenoxy intermediate.
Piperidine Derivative Formation: The next step involves the reaction of the 2-fluorophenoxy intermediate with a piperidine derivative, specifically 4-(5-methylpyrimidin-2-yl)oxypiperidine, under controlled conditions to form the desired compound.
Final Coupling Reaction: The final step involves the coupling of the intermediate with a propanone derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one
- 2-(2-Bromophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one
Uniqueness
The presence of the fluorine atom in 2-(2-Fluorophenoxy)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one imparts unique properties, such as increased metabolic stability and altered electronic effects, which can influence its pharmacological activity compared to its chloro and bromo analogs.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-13-11-21-19(22-12-13)26-15-7-9-23(10-8-15)18(24)14(2)25-17-6-4-3-5-16(17)20/h3-6,11-12,14-15H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFCHIJDBVQXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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